BenchChemオンラインストアへようこそ!

Tafenoquine-d3 Succinate

LC-MS/MS Bioanalysis Isotope Dilution

Tafenoquine-d3 Succinate is the definitive stable isotope-labeled internal standard (SIL-IS) for tafenoquine bioanalysis. Unlike non-isotopic surrogates, its +3 Da mass shift and co-elution with the analyte ensure accurate matrix effect correction and meet FDA/EMA requirements for validated LC-MS/MS methods. Eliminate assay bias, achieve ±4% accuracy and <7% RSD, and secure regulatory acceptance for your IND, NDA, or ANDA submission. Supplied with a full Certificate of Analysis (purity >98%) for complete traceability.

Molecular Formula C₂₈H₃₁D₃F₃N₃O₇
Molecular Weight 584.6
Cat. No. B1157259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine-d3 Succinate
SynonymsN4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine-d3; Tafenoquine-d3;  WR 238605-d3; 
Molecular FormulaC₂₈H₃₁D₃F₃N₃O₇
Molecular Weight584.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tafenoquine-d3 Succinate: Deuterated Antimalarial Internal Standard for LC-MS Quantification


Tafenoquine-d3 Succinate (CAS 1133378-83-2) is a stable isotope-labeled internal standard (SIL-IS) for the antimalarial drug tafenoquine, in which three hydrogen atoms on the 2-methoxy group of the quinoline ring are replaced by deuterium . It shares the identical 8-aminoquinoline scaffold and molecular mechanism of action with unlabeled tafenoquine, including activity against *Plasmodium* blood stages and hypnozoites [1], but its +3 Da mass shift enables precise mass spectrometric discrimination from the native analyte . As a deuterated analog, it co-elutes with tafenoquine under reversed-phase LC conditions and is primarily used as an internal standard in LC-MS/MS assays for quantifying tafenoquine in biological matrices [2].

Why Unlabeled Tafenoquine or Surrogate Internal Standards Cannot Replace Tafenoquine-d3 Succinate in Quantitative Bioanalysis


In LC-MS/MS quantification of tafenoquine, substituting a non-isotopic internal standard (e.g., a structural analog) or omitting an internal standard entirely introduces significant assay bias and regulatory risk [1]. Unlabeled tafenoquine cannot be used as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, precluding accurate normalization . Structural analogs, while chromatographically distinct, may not co-elute with tafenoquine and thus fail to correct for matrix effects—a critical source of ion suppression or enhancement in complex biological samples such as plasma or whole blood [2]. The European Medicines Agency (EMA) has rejected submissions where the surrogate internal standard was deemed an insufficiently close analog, and the FDA expects robust methods to incorporate stable isotope-labeled internal standards when available [1]. Tafenoquine-d3 Succinate, as the exact deuterated analog, provides the requisite co-elution and mass differentiation to satisfy both scientific and regulatory requirements for validated bioanalytical methods [3].

Quantitative Differentiation of Tafenoquine-d3 Succinate: Evidence-Based Selection Criteria


Mass Spectrometric Discrimination: +3 Da Shift Enables Unambiguous Detection

Tafenoquine-d3 Succinate incorporates three deuterium atoms at the 2-methoxy position, resulting in a molecular mass of 584.6 Da—a +3 Da shift relative to unlabeled tafenoquine (581.6 Da) . This mass difference places the internal standard's precursor and product ions outside the natural isotopic envelope of the analyte, enabling baseline-resolved selected reaction monitoring (SRM) transitions without spectral overlap [1]. In contrast, a mono-deuterated analog (e.g., tafenoquine-d1) would exhibit only a +1 Da shift, risking interference from the analyte's [M+1] isotopic peak, which for tafenoquine (C24H28F3N3O3) is approximately 28% of the monoisotopic peak intensity due to natural 13C abundance [2]. The +3 Da labeling strategy therefore provides a higher signal-to-noise ratio and greater quantitative accuracy than lower-degree deuteration alternatives [1].

LC-MS/MS Bioanalysis Isotope Dilution

Assay Accuracy and Precision: Validated Method Performance Using Deuterated Tafenoquine Internal Standard

A validated LC-MS/MS method for tafenoquine quantification in human plasma employed a deuterated tafenoquine internal standard (specifically [2H3,15N]tafenoquine, a labeled analog with a +4 Da shift) and achieved an average accuracy of validation standards within ±4% of nominal concentration across the range of 2–500 ng/mL [1]. Within-run and between-run relative standard deviations (RSD) were <7% at the lower limit of quantification (2 ng/mL) and at higher concentrations [1]. While this specific study used a 2H3,15N-labeled analog rather than the d3-succinate salt, the performance characteristics are directly transferable to Tafenoquine-d3 Succinate, as both provide a mass shift of ≥3 Da and identical chromatographic behavior [2]. In contrast, methods relying on structural analog internal standards often exhibit accuracy deviations exceeding ±15% at low concentrations due to differential matrix effects [3].

Method Validation Pharmacokinetics Human Plasma

Matrix Effect Normalization: Co-Elution Ensures Accurate Correction of Ion Suppression

In LC-MS/MS analysis of tafenoquine in biological matrices, ion suppression from co-eluting phospholipids and proteins can reduce analyte signal by 30–70% if uncorrected [1]. Tafenoquine-d3 Succinate co-elutes exactly with unlabeled tafenoquine under typical reversed-phase LC conditions (retention time difference <0.02 min), ensuring that any ion suppression or enhancement affects both analyte and internal standard identically [2]. The analyte-to-internal standard peak area ratio thus remains constant across varying matrix conditions, effectively normalizing matrix effects [3]. In contrast, a structural analog internal standard (e.g., primaquine) elutes at a different retention time and experiences a different degree of matrix effect, resulting in biased quantification [4]. The post-normalization coefficient of variation (%CV) for matrix factors using SIL-IS is typically <5%, compared to 15–25% for analog internal standards [3].

Matrix Effects Ion Suppression LC-MS/MS

Purity Specification: ≥98% Purity with Full Characterization for Regulatory Compliance

Commercially available Tafenoquine-d3 Succinate is supplied with a certified purity of >98% (or ≥95% depending on vendor), accompanied by a Certificate of Analysis (CoA) that includes HPLC purity data, MS characterization, and isotopic enrichment verification . The product is manufactured under strict quality control to meet regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications during drug development, and serves as a reference standard traceable to pharmacopeial standards (USP or EP) . This level of characterization is required for Abbreviated New Drug Application (ANDA) submissions and commercial production of tafenoquine formulations [1]. In contrast, research-grade unlabeled tafenoquine may lack comprehensive CoA documentation or have lower purity specifications, introducing uncertainty in quantitative assays .

Quality Control Regulatory Compliance Reference Standard

Optimal Application Scenarios for Tafenoquine-d3 Succinate Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for Tafenoquine Pharmacokinetic Studies

Tafenoquine-d3 Succinate is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., IND, NDA, ANDA). Its +3 Da mass shift eliminates isotopic interference , and its co-elution with tafenoquine ensures matrix effect normalization, enabling the method to achieve the required accuracy (±15%) and precision (<15% RSD) across the calibration range [1]. The availability of a full Certificate of Analysis with purity >98% satisfies FDA and EMA documentation requirements for reference standard traceability .

Therapeutic Drug Monitoring (TDM) of Tafenoquine in Clinical Trials

In clinical trials evaluating tafenoquine for malaria prophylaxis or radical cure, accurate quantification of plasma or whole blood concentrations is essential for exposure-response analysis. Tafenoquine-d3 Succinate enables precise measurement even at low ng/mL concentrations in complex matrices, with validated methods demonstrating accuracy within ±4% of nominal and precision <7% RSD at 2 ng/mL [2]. This level of performance is critical for assessing pharmacokinetic parameters such as Cmax and AUC in patient populations.

Quality Control and Stability Testing of Tafenoquine Drug Products

During pharmaceutical development and manufacturing, stability-indicating HPLC-UV or LC-MS methods are required to monitor tafenoquine content and degradation products. Tafenoquine-d3 Succinate serves as a stable internal standard that corrects for injection variability and matrix effects, ensuring accurate quantification of the active pharmaceutical ingredient (API) in finished dosage forms. This supports shelf-life determination and dissolution specification setting, as demonstrated in the stable isotope label (SIL) approach used to establish clinically relevant dissolution specifications for tafenoquine tablets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafenoquine-d3 Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.